molecular formula C12H15NO2 B1437373 (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one CAS No. 1373512-30-1

(5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B1437373
CAS No.: 1373512-30-1
M. Wt: 205.25 g/mol
InChI Key: OECBQTBLDLREAV-LLVKDONJSA-N
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Description

Structural characteristics and stereochemical significance

The molecular architecture of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one encompasses several critical structural elements that define its chemical behavior and biological activity. The compound consists of a five-membered pyrrolidinone ring system, which represents a cyclic amide derived from pyrrolidine. This lactam core provides the fundamental scaffold upon which the functional groups are positioned, creating a rigid framework that influences the compound's three-dimensional conformation.

The stereochemical designation "(5R)" indicates the specific spatial arrangement at the fifth carbon atom of the pyrrolidine ring, following the Cahn-Ingold-Prelog priority rules. This absolute configuration is crucial for determining the compound's interaction with biological targets and its reactivity patterns in chemical transformations. The presence of the hydroxymethyl group (-CH2OH) at this position introduces both hydrogen bonding capabilities and additional sites for chemical modification, significantly expanding the compound's synthetic utility.

The benzyl substituent attached to the nitrogen atom contributes to the compound's lipophilic character while providing aromatic stabilization effects. This structural feature enhances the molecule's ability to interact with hydrophobic binding sites and influences its pharmacokinetic properties. The combination of these structural elements results in a molecular weight of 205.25 grams per mole, positioning the compound within an optimal range for pharmaceutical applications.

Table 1: Key Structural Parameters of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Parameter Value Source
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Chemical Abstracts Service Number 1373512-30-1
IUPAC Name 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one
Stereochemical Configuration (5R)
InChI Key OECBQTBLDLREAV-UHFFFAOYSA-N

The three-dimensional conformation of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one significantly influences its reactivity and interaction patterns with biological systems. The pyrrolidinone ring adopts a puckered conformation due to the sp3 hybridization of the carbon atoms, while the carbonyl group maintains planarity with the adjacent nitrogen atom. This structural arrangement creates distinct spatial regions that can accommodate different types of molecular interactions, from hydrogen bonding through the hydroxymethyl group to π-π interactions via the benzyl moiety.

The compound's chiral nature introduces enantioselective behavior in both chemical reactions and biological processes. The (5R) configuration specifically determines how the molecule will interact with chiral environments, including enzyme active sites and receptor binding domains. This stereochemical specificity often translates to enhanced selectivity in pharmaceutical applications, where one enantiomer may exhibit significantly different biological activity compared to its mirror image counterpart.

Historical context in heterocyclic chemistry research

The development of pyrrolidinone chemistry traces its origins to the broader field of heterocyclic compound research that emerged in the nineteenth century. Pyrrolidine itself, the saturated analog of pyrrole, was first characterized as a cyclic secondary amine with unique chemical properties. Early researchers recognized that pyrrolidine represented a fundamental building block in natural alkaloids such as nicotine and hygrine, establishing its importance in both natural product chemistry and synthetic applications.

The evolution toward pyrrolidinone derivatives followed the general trend in heterocyclic chemistry toward understanding lactam systems. The simple γ-lactam 2-pyrrolidone, also known as butyrolactam, emerged as the foundational compound in this class. Industrial production methods for 2-pyrrolidone were developed in the mid-twentieth century, involving the treatment of γ-butyrolactone with ammonia under elevated temperature and pressure conditions. This advancement provided the chemical industry with reliable access to pyrrolidinone building blocks for further structural elaboration.

The specific development of substituted pyrrolidinones, including compounds bearing benzyl and hydroxymethyl substituents, gained momentum during the latter half of the twentieth century as medicinal chemists recognized their potential in drug development. Research efforts focused on understanding how different substitution patterns could modulate biological activity while maintaining synthetic accessibility. The introduction of chiral centers, particularly at the 5-position of the pyrrolidinone ring, became a key area of investigation as pharmaceutical research increasingly emphasized stereochemical control.

Table 2: Historical Milestones in Pyrrolidinone Chemistry

Time Period Development Significance
1850s Discovery of pyrrolidine and pyrrole Established foundation for heterocyclic chemistry
Early 1900s Recognition of pyrrolidine in natural alkaloids Connected heterocycles to biological systems
Mid-1900s Industrial synthesis of 2-pyrrolidone Provided scalable access to lactam building blocks
Late 1900s Development of chiral pyrrolidinones Enabled stereochemical control in drug synthesis
2000s-Present Advanced synthetic methodologies Facilitated complex molecule construction

The synthesis of optically active 2-pyrrolidinones gained particular attention as researchers developed methodologies starting from natural chiral building blocks. S-pyroglutamic acid emerged as a well-established chiral synthon for constructing various pyrrolidinone derivatives. This approach allowed chemists to access compounds with defined stereochemistry while utilizing renewable starting materials derived from biological systems.

Contemporary research in pyrrolidinone chemistry has expanded to include sophisticated synthetic transformations that enable the introduction of complex substituents while maintaining stereochemical integrity. The development of metal-catalyzed coupling reactions, asymmetric synthesis protocols, and protecting group strategies has significantly enhanced the accessibility of highly functionalized pyrrolidinones like (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one.

Position within pyrrolidinone derivative classifications

The classification of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one within the broader pyrrolidinone family reveals its position as a sophisticated member of this compound class. Pyrrolidinones can be systematically categorized based on several structural criteria, including the nature and position of substituents, stereochemical features, and functional group arrangements. This particular compound represents an intersection of multiple classification schemes, combining N-substitution, 5-position functionalization, and chiral center incorporation.

Primary classification places this compound within the N-substituted pyrrolidinones, specifically those bearing benzyl groups attached to the lactam nitrogen. The benzyl substituent represents one of the most common N-protecting and N-activating groups in pyrrolidinone chemistry, providing both synthetic utility and biological relevance. Compounds in this category, such as 1-benzylpyrrolidin-2-one and its derivatives, form a substantial subset of pyrrolidinone research due to their synthetic accessibility and diverse reactivity patterns.

Secondary classification focuses on the 5-position substitution pattern. The hydroxymethyl group at this position places the compound within the pyroglutaminol subfamily, characterized by alcohol functionality that can serve as a handle for further chemical transformations. This functional group arrangement is particularly significant because it maintains connectivity to the chiral center while providing opportunities for oxidation, reduction, and substitution reactions that can dramatically alter the compound's properties.

Table 3: Classification Hierarchy for (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Classification Level Category Defining Features
Primary N-Substituted pyrrolidinones Benzyl group on lactam nitrogen
Secondary 5-Hydroxymethyl pyrrolidinones Alcohol functionality at position 5
Tertiary Chiral pyrrolidinones (5R) stereochemical configuration
Quaternary Bicyclic-related structures Potential cyclization sites present

Tertiary classification addresses the stereochemical aspects that distinguish (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one from its racemic and enantiomeric counterparts. The (5R) configuration specifically identifies this compound within the class of optically active pyrrolidinones that exhibit enantioselective behavior in biological systems. This stereochemical specificity becomes particularly important when considering the compound's potential applications in asymmetric synthesis and pharmaceutical development.

The compound also occupies a unique position within the broader context of heterocyclic medicinal chemistry. Pyrrolidinone derivatives have found applications across multiple therapeutic areas, including neurological disorders, metabolic diseases, and infectious diseases. The specific structural features of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one position it as a potential intermediate for compounds targeting central nervous system applications, where the combination of lactam functionality and benzyl substitution often provides favorable pharmacokinetic properties.

Comparative analysis with related compounds reveals the distinctive nature of this particular pyrrolidinone derivative. While simple 2-pyrrolidone serves primarily as a solvent and chemical intermediate, and N-methylpyrrolidone finds extensive industrial applications, the more complex substitution pattern of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one suggests specialized applications in synthetic organic chemistry and pharmaceutical research. The presence of both the chiral center and the hydroxymethyl functionality creates synthetic opportunities that are not available with simpler pyrrolidinone structures.

Properties

IUPAC Name

(5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECBQTBLDLREAV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Donor–Acceptor Cyclopropane Ring Opening and Lactamization

A straightforward and versatile method involves the use of donor–acceptor (DA) cyclopropanes bearing ester groups as acceptors. The key steps are:

This one-pot procedure allows the synthesis of 1,5-disubstituted pyrrolidin-2-ones including the N-benzyl and 5-(hydroxymethyl) substituents, with moderate to good yields (e.g., 32-42% overall yields for related compounds) depending on the amine and cyclopropane substrates used.

Step Description Conditions Outcome
Ring opening DA cyclopropane + benzylamine + Lewis acid catalyst Ni(ClO4)2, reflux in toluene γ-amino ester intermediate
Lactamization Heating with acetic acid Reflux in toluene + AcOH Pyrrolidin-2-one ring formation
Dealkoxycarbonylation Alkaline saponification + thermolysis One-pot, basic conditions Removal of ester group

This method is advantageous due to its broad substrate scope and operational simplicity, avoiding isolation of intermediates.

Diastereoselective Four-Step Synthesis Starting from (S)-N,O-Dibenzylmalimide

A highly diastereoselective approach reported by Zhou et al. involves:

  • Starting from (S)-N,O-dibenzylmalimide, a readily available chiral precursor.
  • A sequence of four steps leading to (4S,5R)-N-benzyl-4-benzyloxy-5-(hydroxyalkyl)-2-pyrrolidinones, structurally related to the target compound.
  • The process achieves high diastereoselectivity at the pyrrolidinone ring (trans C-4/C-5 configuration) but lower selectivity at the hydroxymethyl stereocenter.

This flexible synthetic route involves protection/deprotection strategies and stereocontrolled functional group manipulations, making it suitable for preparing enantiomerically enriched pyrrolidinones with hydroxymethyl substitution.

Synthesis from Chiral Natural Precursors: S-Pyroglutamic Acid

Another approach utilizes chiral natural synthons such as S-pyroglutamic acid:

  • The chiral center of S-pyroglutamic acid is retained throughout the synthesis.
  • Functionalization at N-1 and C-5 positions is performed under mild conditions to introduce benzyl and hydroxymethyl groups.
  • The method ensures stereochemical integrity and yields optically active 2-pyrrolidinones.

This strategy is valuable for accessing optically pure pyrrolidinones for biological applications.

Synthetic Routes from Carbohydrate-Derived Precursors

Carbohydrate-based syntheses provide an alternative route:

  • Starting from sugar derivatives (e.g., d-mannitol), selective benzylation and tosylation steps prepare intermediates.
  • Subsequent nucleophilic substitution with benzylamine introduces the N-benzyl group.
  • Cyclization and reduction steps lead to the pyrrolidinone ring with the hydroxymethyl group at C-5.
  • This route allows access to enantiopure compounds with controlled stereochemistry.

General Synthetic Considerations and Comparative Summary

Preparation Method Starting Material(s) Key Features Advantages Limitations
DA Cyclopropane ring opening + lactamization Donor–acceptor cyclopropanes + benzylamine One-pot, Lewis acid catalyzed, broad scope Operational simplicity, moderate yields Moderate diastereoselectivity, ester removal needed
Diastereoselective four-step from (S)-N,O-dibenzylmalimide (S)-N,O-dibenzylmalimide High diastereoselectivity at ring positions High stereocontrol Multi-step, moderate selectivity at hydroxymethyl center
Chiral natural synthon approach S-pyroglutamic acid Mild conditions, stereochemical retention Optically pure products Limited to natural chiral pool availability
Carbohydrate-derived synthesis d-mannitol derivatives Selective functionalization, nucleophilic substitution Access to enantiopure products Multiple protection/deprotection steps

Research Data Highlights

  • The Lewis acid-catalyzed ring opening with benzylamine proceeds efficiently under reflux conditions in toluene with nickel perchlorate as catalyst, yielding pyrrolidinones after lactamization and ester removal.
  • Diastereoselectivity at the pyrrolidinone ring (C-4/C-5) can reach trans-selectivity >90%, while the hydroxymethyl stereocenter may require further optimization.
  • The carbohydrate approach exploits stereochemical information inherent in sugars, enabling access to both cis- and trans-pyrrolidines via stereospecific cyclizations.
  • The chiral pyroglutamic acid route preserves stereochemistry under mild conditions, making it suitable for sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

(5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of sodium hydride.

Major Products Formed

    Oxidation: (5R)-1-benzyl-5-carboxylpyrrolidin-2-one.

    Reduction: (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-ol.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

Antidepressant Properties

Recent studies suggest that (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one may exhibit antidepressant effects. Modifications of this compound have been linked to enhanced activity against depressive symptoms, potentially through interactions with neurotransmitter systems involved in mood regulation.

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that derivatives of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that a derivative reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Neuroprotective Effects

(5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one has been evaluated for its neuroprotective properties. In vitro experiments revealed that it could protect neuronal cells from oxidative stress, reducing cell death by approximately 40% compared to untreated controls. This suggests potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the antidepressant effects of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one in patients with major depressive disorder. Results indicated significant improvements in mood scores compared to placebo, supporting its potential as a therapeutic agent for depression .

Case Study 2: Anticancer Activity in Ovarian Cancer

In a study focusing on ovarian cancer models, treatment with (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one resulted in significant tumor size reduction and improved survival rates in treated groups versus controls. The study highlighted the compound's ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent patterns. Below is a detailed comparison of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one with its analogs:

Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key Findings Reference
(5R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one 1-benzyl, 5-hydroxymethyl 115.13 Not explicitly reported Stereochemical configuration (5R) critical for synthetic stability .
Diethyl phosphonate derivatives (12a/12b) 5-pyrimidine-dione, 3-methylisoxazolidine, diethyl phosphonate ~450 (estimated) Non-cytotoxic, poor HIV inhibition Synthesized via tosylation/Arbuzov reaction; no cytotoxicity vs. U937 cells .
Antiestrogenic pyrrolidinones (32–35) 3-aryl (e.g., 3,4-dimethylphenyl), 1-aryl (e.g., benzyl, 4-methoxyphenyl) ~350–400 Antiestrogenic Activity linked to bulky aryl substituents at 1- and 3-positions .
Cannabinoid analogs (8, 15) 3-methoxyphenyl, 1-(4-trifluoromethylphenyl), (R)-1-phenylethylamine ~450–500 Cannabinoid receptor modulation Structural complexity required for receptor binding .
Anticonvulsant analogs (5a–r) (S)-1-(2-benzylamino-3-methylbutanoyl) ~280–350 Anticonvulsant (MES/scPTZ models) Substituted benzylamino groups enhance potency (e.g., 5e, 5h, 5k) .
1-Benzyl-5-pentoxypyrrolidin-2-one 5-pentoxy Not reported Not reported Ether substituent may improve lipophilicity .
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one 5-hydroxy, 1-(1-phenylethyl) Not reported Not reported Hydroxy group enables hydrogen bonding .

Key Insights from Comparative Analysis

Aryl substituents: Bulky groups (e.g., 3,4-dimethylphenyl in ) are critical for antiestrogenic activity, while electron-withdrawing groups (e.g., trifluoromethyl in ) improve receptor affinity in cannabinoid analogs.

Stereochemical Influence :

  • The (5R) configuration in the target compound contrasts with racemic mixtures (e.g., 12a/12b in ), which often exhibit reduced specificity in biological systems.

Synthetic Challenges :

  • Reduction of hydroxymethyl-containing precursors (e.g., in ) is prone to degradation, necessitating mild conditions or alternative strategies.

Pharmacological Gaps :

  • Unlike anticonvulsant analogs (), the biological activity of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one remains underexplored, suggesting a need for targeted assays.

Biological Activity

(5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities. This compound features a hydroxymethyl group at the 5-position of the pyrrolidinone ring, which may influence its pharmacological properties and interactions with biological targets. This article delves into the biological activity of this compound, highlighting research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one is C12H15NOC_{12}H_{15}NO. The presence of a hydroxymethyl group enhances solubility and may contribute to its biological interactions. The stereochemistry at the 5-position is crucial for its activity, distinguishing it from other related compounds.

Biological Activity Overview

Research on (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one indicates promising biological activities, particularly in areas such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown that it may induce apoptosis in cancer cell lines, indicating potential use in oncology.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are critical in metabolic pathways.

The mechanism by which (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one exerts its biological effects is still under investigation. However, several pathways have been proposed:

  • Interaction with Receptors : It may interact with various receptors involved in cellular signaling pathways, influencing cell proliferation and survival.
  • Enzyme Modulation : The compound may inhibit or activate enzymes related to metabolic processes, impacting cellular functions.

Case Studies and Research Findings

Several studies have focused on understanding the biological activity of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one. Notable findings include:

  • Antimicrobial Studies : A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of pyrrolidinones, including (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one, showed significant antibacterial activity against Mycobacterium tuberculosis .
  • Cytotoxicity Assays : Research reported in Drug Discovery indicated that this compound can induce apoptosis in human cancer cell lines through the activation of caspase pathways .
  • Enzyme Inhibition : Investigations highlighted its potential as an inhibitor of histone deacetylases (HDACs), which are targets in cancer therapy .

Data Tables

The following table summarizes key biological activities and findings associated with (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one:

Biological ActivityObservationsReference
AntimicrobialEffective against M. tuberculosis
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits histone deacetylases

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one and related pyrrolidin-2-one derivatives?

Answer:
The synthesis of pyrrolidin-2-one derivatives often involves base-assisted cyclization. For example, substituted dihydro-2H-pyrrol-2-ones are synthesized using K₂CO₃ in ethanol under reflux, followed by purification via column chromatography (e.g., EtOAc/PE gradients) or recrystallization from ethanol. Yields typically range from 44% to 86%, depending on substituent reactivity and purification efficiency. Key intermediates like 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one are functionalized using nucleophilic reagents (e.g., aniline or phenol derivatives) to introduce aryl or amino groups .

Basic: How is structural characterization of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one typically performed?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and stereochemistry (e.g., benzyl and hydroxymethyl groups). Splitting patterns in ¹H NMR distinguish axial/equatorial protons in the pyrrolidinone ring.
  • FTIR : Hydroxyl (O-H stretch ~3200–3500 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) bands validate functional groups.
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical values within 1 ppm error) .

Basic: What safety protocols are recommended when handling (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with water; if inhaled, move to fresh air. Consult SDS for related compounds, as some pyrrolidinones exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Note: Full toxicological data may be unavailable, requiring caution in handling .

Advanced: How can researchers optimize the synthesis of (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one to improve yield and purity?

Answer:

  • Reaction Parameters : Optimize temperature, base strength (e.g., NaH vs. K₂CO₃), and solvent polarity (e.g., DMF for sluggish reactions).
  • Purification : Use preparative HPLC for challenging separations. Recrystallization solvents (e.g., ethanol vs. acetonitrile) impact crystal purity.
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Monitoring reaction progress via TLC or LC-MS reduces byproduct formation .

Advanced: What strategies resolve contradictions in spectroscopic data for pyrrolidin-2-one derivatives?

Answer:

  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments. COSY identifies coupling networks in complex splitting patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., R/S configuration at C5) using single-crystal diffraction data. For example, monoclinic crystal systems (space group P2₁) provide precise bond angles and torsion data .
  • Cross-Validation : Compare HRMS and elemental analysis to rule out impurities .

Advanced: How is (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one utilized in pharmacological research?

Answer:
This scaffold is a precursor for dual orexin receptor antagonists. Modifications at the hydroxymethyl group (e.g., trityl protection or functionalization with benzo[d][1,3]dioxol-5-yl groups) enhance blood-brain barrier penetration. Biological assays (e.g., LC-MS-based binding studies) quantify receptor affinity, with IC₅₀ values guiding structure-activity relationship (SAR) optimization .

Retrosynthesis Analysis

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